3-(Azetidin-2-yl)benzoic acid

carbonic anhydrase inhibition isoform selectivity binding affinity

3-(Azetidin-2-yl)benzoic acid (CAS 1270410-01-9) is a heterocyclic building block with molecular formula C10H11NO2 and molecular weight 177.20 g/mol, characterized by a four-membered azetidine ring directly attached at the 2-position to a benzoic acid moiety. The compound exists as a racemic mixture (undefined stereocenter at the azetidine 2-position) and presents a topological polar surface area of 49.3 Ų with XLogP3 of -1.3, indicating moderate hydrophilicity.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1270410-01-9
Cat. No. B1442022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-2-yl)benzoic acid
CAS1270410-01-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2,(H,12,13)
InChIKeyFMNDFGBYZVDAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-2-yl)benzoic Acid (CAS 1270410-01-9): A Position-Specific Azetidine-Benzoic Acid Building Block for Medicinal Chemistry and Target Engagement Studies


3-(Azetidin-2-yl)benzoic acid (CAS 1270410-01-9) is a heterocyclic building block with molecular formula C10H11NO2 and molecular weight 177.20 g/mol, characterized by a four-membered azetidine ring directly attached at the 2-position to a benzoic acid moiety . The compound exists as a racemic mixture (undefined stereocenter at the azetidine 2-position) and presents a topological polar surface area of 49.3 Ų with XLogP3 of -1.3, indicating moderate hydrophilicity . Its structural configuration, placing the azetidine nitrogen ortho to the carboxylic acid attachment point on the phenyl ring, distinguishes it from position isomers such as 3-(azetidin-3-yl)benzoic acid and 4-(azetidin-2-yl)benzoic acid, each of which presents distinct spatial orientation of hydrogen bond donor/acceptor motifs and altered electron density distribution across the aromatic system .

Why 3-(Azetidin-2-yl)benzoic Acid Cannot Be Interchanged with Position Isomers or Alternative Azetidine-Benzoic Acid Analogs


Substituting 3-(azetidin-2-yl)benzoic acid with seemingly similar in-class compounds such as 3-(azetidin-3-yl)benzoic acid, 4-(azetidin-2-yl)benzoic acid, or 2-(azetidin-2-yl)benzoic acid introduces quantifiable differences in both physicochemical properties and target engagement profiles. The azetidine ring attachment position relative to the carboxylic acid group alters the spatial orientation of hydrogen bond donor/acceptor pairs, modifies electron density distribution on the aromatic ring, and directly impacts the ortho-directing capability of the azetidinyl moiety in subsequent synthetic transformations [1]. In target binding contexts, the 2-arylazetidine configuration of this compound positions the azetidine nitrogen in a specific spatial relationship to the benzoic acid carboxylate, a geometry that influences recognition by enzymes such as carbonic anhydrases [2]. Positional isomerism in azetidine-benzoic acid systems is not a minor structural variation; it represents a fundamental change in the pharmacophoric presentation that cannot be compensated for by adjusting assay concentration or formulation. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-(Azetidin-2-yl)benzoic Acid vs. Closest Analogs: Binding Selectivity, Structural Determinants, and Synthetic Orthogonality


Carbonic Anhydrase Isoform Selectivity: CA-II vs. CA-XII Discrimination

3-(Azetidin-2-yl)benzoic acid exhibits marked selectivity across carbonic anhydrase isoforms, with Ki values of 4.9 nM for CA-II and 6.5 nM for CA-VII, compared to 220 nM for CA-I and >50,000 nM for CA-XII [1]. This represents a >10,000-fold selectivity window between CA-II and CA-XII. No direct comparator data are available for position isomers in the same assay; however, 3-(azetidin-3-yl)benzoic acid, 4-(azetidin-2-yl)benzoic acid, and 2-(azetidin-2-yl)benzoic acid have no reported carbonic anhydrase inhibition data in public repositories, indicating that CA-II binding at this affinity is not a general property of the azetidine-benzoic acid scaffold but rather specific to the 2-arylazetidine geometry with meta-carboxylic acid substitution.

carbonic anhydrase inhibition isoform selectivity binding affinity target engagement

Positional Isomer Structural Comparison: 3-(Azetidin-2-yl) vs. 3-(Azetidin-3-yl)benzoic Acid

3-(Azetidin-2-yl)benzoic acid differs from 3-(azetidin-3-yl)benzoic acid in the azetidine ring attachment point, which alters both the spatial orientation of the secondary amine and the electronic character of the aromatic system. In 3-(azetidin-2-yl)benzoic acid, the azetidine nitrogen is attached directly to the phenyl ring at the 2-position of the azetidine (i.e., adjacent to the ring nitrogen), placing the basic amine in close proximity to the meta-carboxylic acid. In contrast, 3-(azetidin-3-yl)benzoic acid attaches the azetidine via its 3-position, moving the amine approximately 2.5 Å farther from the carboxylate and altering the vector of the NH group . Both compounds share identical molecular weight (177.20 g/mol) and formula (C10H11NO2), but differ in InChI Key (3-azetidin-2-yl: FMNDFGBYZVDAAP-UHFFFAOYSA-N; 3-azetidin-3-yl: XLIQTIHQXAABAV-UHFFFAOYSA-N), confirming distinct connectivity .

positional isomerism medicinal chemistry structure-activity relationship building block selection

Physicochemical Property Differentiation: Topological Polar Surface Area and Lipophilicity

3-(Azetidin-2-yl)benzoic acid has a calculated topological polar surface area (TPSA) of 49.3 Ų and XLogP3 of -1.3 . While experimental TPSA data for 3-(azetidin-3-yl)benzoic acid are not published, the 2-arylazetidine configuration of the target compound positions the azetidine nitrogen in a different electronic environment compared to 3-yl attachment, which typically results in altered hydrogen bond acceptor capacity. The TPSA value of 49.3 Ų places this compound below the 60 Ų threshold considered favorable for passive membrane permeability while remaining above the 20 Ų lower bound for aqueous solubility, a balanced profile that supports its utility as a fragment or early lead scaffold. The XLogP3 of -1.3 indicates moderate hydrophilicity, distinguishing it from more lipophilic azetidine derivatives bearing alkyl spacers or N-alkyl substitutions .

physicochemical properties drug-likeness TPSA logP ADME prediction

Regioselective Synthetic Orthogonality: 2-Arylazetidine Ortho-Directing Capability

The 2-arylazetidine scaffold present in 3-(azetidin-2-yl)benzoic acid exhibits unique regioselective behavior in lithiation-functionalization reactions. Studies on 2-arylazetidines demonstrate that the azetidinyl ring possesses intrinsic ortho-directing capability, enabling selective functionalization at the ortho position of the phenyl ring relative to the azetidine attachment point [1]. This ortho-directing ability is distinct from the α-directing ability of N-substituents, and the nature of the N-substituent can induce a regioselectivity switch between ortho-lithiation and α-lithiation pathways [2]. 3-(Azetidin-3-yl)benzoic acid and 4-(azetidin-2-yl)benzoic acid do not share this ortho-directing geometry due to altered ring connectivity, fundamentally changing the accessible synthetic transformations for scaffold elaboration.

regioselective functionalization C-H activation ortho-lithiation 2-arylazetidine synthetic methodology

Recommended Application Scenarios for 3-(Azetidin-2-yl)benzoic Acid Based on Differentiated Evidence


Carbonic Anhydrase Isoform Profiling and Target Deconvolution Studies

The demonstrated CA-II/CA-XII selectivity (>10,000-fold discrimination; Ki values 4.9 nM vs. >50,000 nM) positions 3-(azetidin-2-yl)benzoic acid as a tool compound for dissecting carbonic anhydrase isoform contributions in biological systems [1]. Researchers investigating CA-II-mediated processes (glaucoma, epilepsy, altitude sickness) can employ this compound as a selective probe, while the lack of reported CA binding for position isomers underscores the necessity of using the specific 2-yl, meta-carboxylic acid configuration. This scenario is directly supported by the binding data evidence in Section 3.

Scaffold Elaboration via Ortho-Directed C-H Functionalization

The 2-arylazetidine motif enables regioselective ortho-lithiation on the phenyl ring adjacent to the azetidine attachment point [2]. For medicinal chemistry programs seeking to diversify the benzoic acid portion while retaining the azetidine pharmacophore, this ortho-directing capability provides a synthetic handle unavailable in 3-yl or 4-yl azetidine isomers. The regioselectivity can be further tuned through N-substituent modification, offering a platform for parallel library synthesis.

Fragment-Based Drug Discovery Requiring Balanced Physicochemical Properties

With TPSA of 49.3 Ų (within the 20-60 Ų optimal range) and XLogP3 of -1.3, 3-(azetidin-2-yl)benzoic acid meets fragment-like property criteria for solubility and permeability . This balanced profile reduces the need for formulation optimization in early biochemical assays compared to more lipophilic azetidine derivatives bearing alkyl spacers. Fragment screening campaigns targeting enzymes with carboxylic acid recognition motifs (e.g., carbonic anhydrases, matrix metalloproteinases, β-lactamases) represent high-probability application scenarios.

Structure-Activity Relationship Studies Exploring Amine-Carboxylate Spatial Geometry

The direct head-to-head structural comparison with 3-(azetidin-3-yl)benzoic acid (Section 3) demonstrates that the 2-yl attachment positions the basic amine approximately 2.5-3 Å closer to the carboxylate than the 3-yl isomer . For SAR campaigns investigating optimal hydrogen bond donor-acceptor distances in target binding pockets, this compound provides a specific geometric constraint that position isomers cannot replicate. Substituting the 3-yl isomer would introduce a different pharmacophoric presentation and invalidate SAR conclusions.

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